

Application Notes: N-Tetracosanoyl-D-sphingosine 1-benzoate in Lipidomics

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Compound of Interest		
Compound Name:	N-Tetracosanoyl-D-sphingosine 1- benzoate	
Cat. No.:	B571269	Get Quote

Introduction

N-Tetracosanoyl-D-sphingosine, also known as C24:0 ceramide, is a critical bioactive sphingolipid involved in various cellular processes, including cell growth, differentiation, and apoptosis.[1] The synthetically modified version, N-Tetracosanoyl-D-sphingosine 1-benzoate, is designed for use in advanced analytical applications, particularly in mass spectrometry-based lipidomics. The addition of the benzoate group at the 1-position of the sphingosine backbone increases its hydrophobicity and alters its mass, making it an ideal internal standard for the accurate quantification of endogenous ceramides and other sphingolipids. Its structure ensures it behaves similarly to endogenous long-chain ceramides during extraction and ionization, while its unique mass prevents it from overlapping with naturally occurring lipid species.

Primary Application: Internal Standard for Mass Spectrometry

The primary application of **N-Tetracosanoyl-D-sphingosine 1-benzoate** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. The goal of using an internal standard is to correct for variability during sample preparation (e.g., lipid extraction) and instrument analysis (e.g., ionization suppression/enhancement).

Advantages as an Internal Standard:



- Structural Similarity: It closely mimics the behavior of endogenous very-long-chain ceramides (like C24:0) during sample processing.
- Not Naturally Occurring: The benzoate modification ensures it is not present in biological samples, preventing analytical interference.
- Improved Chromatographic Behavior: The benzoate group can alter retention time, providing better separation from endogenous analytes.
- Distinct Mass: It has a unique mass-to-charge ratio (m/z) that is easily distinguished from other lipids in a complex mixture.

Quantitative Data

For accurate quantification in targeted lipidomics, precise mass spectrometry parameters are essential. The following table summarizes key quantitative information for N-Tetracosanoyl-D-sphingosine (the parent molecule) and can be used to infer parameters for its benzoylated derivative.



Parameter	Value (for C24:0 Ceramide)	Reference / Note
Molecular Formula	C42H83NO3	[2]
Average Molecular Weight	650.1 g/mol	[2]
Exact Mass	649.6373 Da	[2]
Typical LC-MS/MS Platform	Triple Quadrupole or QTRAP System	[3]
Ionization Mode	Positive Ion Electrospray (ESI+)	[4]
Precursor Ion [M+H]+	m/z 650.6	Inferred from exact mass. For the 1-benzoate derivative, this would increase by 104.05 Da (C7H4O).
Product Ion(s)	m/z 264.3	This is a characteristic fragment of the sphingoid base. This fragment should remain the same for the 1-benzoate derivative.
Linear Dynamic Range	0.08–16 μg/ml (in human plasma)	[4]
Lower Limit of Quantification (LLOQ)	0.08 μg/ml	[4]

Note: The benzoate group (C7H5O2) adds 121.03 Da to the mass. When protonated, the precursor ion for **N-Tetracosanoyl-D-sphingosine 1-benzoate** would be significantly different from the endogenous C24:0 ceramide, which is ideal for an internal standard.

Experimental Protocols

Protocol 1: Preparation of Internal Standard Stock Solution



- Materials: N-Tetracosanoyl-D-sphingosine 1-benzoate (solid), Chloroform: Methanol (2:1, v/v), glass vials.
- Procedure:
 - 1. Allow the solid standard to equilibrate to room temperature before opening.
 - 2. Weigh a precise amount of the standard (e.g., 1 mg).
 - 3. Dissolve the standard in a known volume of Chloroform: Methanol (2:1, v/v) to create a high-concentration stock solution (e.g., 1 mg/mL).
 - 4. Vortex thoroughly to ensure complete dissolution.
 - Prepare working solutions by diluting the stock solution in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration appropriate for spiking into samples (e.g., 100 pg/μL).[5]
 - 6. Store all stock and working solutions in glass vials at -80°C.[5][6]

Protocol 2: Lipid Extraction from Plasma/Cell Samples with Internal Standard

This protocol is a modified Bligh-Dyer method, a common procedure for total lipid extraction.[6]

- Sample Preparation:
 - For plasma: Use 10-50 μL of plasma.[7][8]
 - For cultured cells: Use a cell pellet containing approximately 1 x 10⁷ cells.
- Procedure:
 - 1. To your sample (e.g., 50 μ L plasma) in a glass tube, add a precise volume of the **N-Tetracosanoyl-D-sphingosine 1-benzoate** internal standard working solution (e.g., 10 μ L). The amount should be constant across all samples and calibration standards.
 - 2. Add cold methanol (e.g., 200 µL) and vortex for 1 minute. [6][9]



- 3. Add cold chloroform (e.g., 400 μ L for a 2:1 ratio with methanol) and vortex for 1 minute.[6] [10]
- 4. Incubate the mixture on a shaker at low speed for 30 minutes.
- 5. Induce phase separation by adding water or 0.9% NaCl solution (e.g., 100 μ L).[9][10] Vortex thoroughly.
- 6. Centrifuge the mixture at 3,500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[6]
- 7. Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.[10]
- 8. Dry the extracted lipids under a gentle stream of nitrogen or using a SpeedVac.
- 9. Store the dried lipid extract at -80°C until LC-MS/MS analysis.[9]

Protocol 3: LC-MS/MS Analysis

- Sample Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 20-40 μL)
 of an appropriate solvent mixture, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).[9]
- · Chromatographic Separation:
 - Column: A reverse-phase C8 or C18 column is typically used for ceramide analysis.
 - Mobile Phase: A gradient elution using a binary solvent system (e.g., water with formic acid and ammonium formate vs. acetonitrile/isopropanol) is common.
 - Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
 - Run Time: A total run time of 5-20 minutes is typical for targeted analysis.[4][11]
- Mass Spectrometry Detection:
 - Instrument: A triple quadrupole mass spectrometer.
 - Mode: Multiple Reaction Monitoring (MRM) in positive ion mode (ESI+).

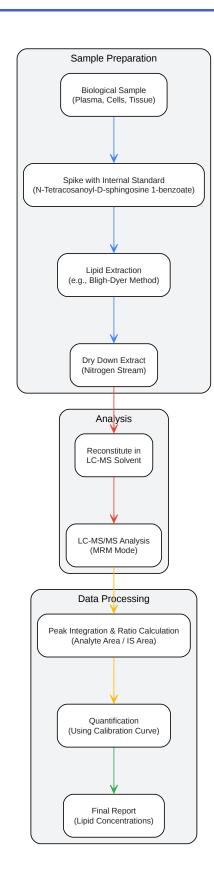


MRM Transitions:

- Analyte (e.g., C24:0 Ceramide): Monitor the transition from the precursor ion (m/z 650.6) to a specific product ion (m/z 264.3).
- Internal Standard (N-Tetracosanoyl-D-sphingosine 1-benzoate): Monitor the transition from its unique precursor ion to the same product ion (m/z 264.3), as the fragmentation occurs at the sphingoid base.
- Quantification: Create a calibration curve using known concentrations of a non-endogenous ceramide standard (e.g., C17:0 ceramide) spiked with a constant amount of the NTetracosanoyl-D-sphingosine 1-benzoate internal standard.[8] The concentration of the endogenous C24:0 ceramide in the samples is determined by comparing the ratio of its peak area to the internal standard's peak area against the calibration curve.

Visualizations Experimental Workflow





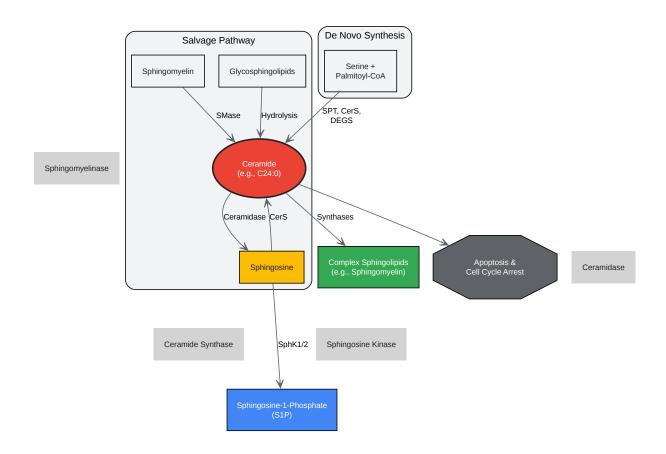
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Caption: General workflow for a lipidomics experiment using an internal standard.



Ceramide Metabolism Signaling Pathway

Ceramides like N-Tetracosanoyl-D-sphingosine are central hubs in sphingolipid metabolism.[1] [12] Understanding these pathways provides context for the biological relevance of the quantified analytes.



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